molecular formula C19H19NO2S B2437512 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide CAS No. 2034403-39-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide

Cat. No. B2437512
M. Wt: 325.43
InChI Key: VVFAZWZKANWQSH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . It’s often used as a building block in organic synthesis and materials science .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The solvent is usually subjected to vacuum evaporation, and the resulting residue is refined by crystallization .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like single-crystal X-ray diffraction . The structure often involves a planar aromatic system, which can influence the compound’s photophysical properties .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions can be used to form new carbon-carbon bonds under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors like the planarity of the aromatic rings . These compounds often display major absorption bands assigned to π–π* transitions .

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including compounds with a thiophene substitution, have been designed and synthesized as histone deacetylase inhibitors. These compounds demonstrate inhibitory activity against histone deacetylases with IC(50) values as low as 0.3 µM. Specifically, thiophene substituted derivatives exhibit significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They induce cell-cycle arrest at the G2 phase, highlighting their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).

Antiproliferative Effects on Cancer Cells

Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their selectivity towards laryngeal cancer cells, demonstrating IC50 values indicative of antiproliferative activity. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells through mechanisms such as an increase in the BAX/BCL-2 ratio and activation of the caspase cascade. This suggests their potential use in combinational therapy to enhance the bioavailability of drugs, providing a strategic approach for effective chemotherapy (Haridevamuthu et al., 2023).

Bactericidal Activity Against MRSA

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has shown prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrate a concentration-dependent bactericidal effect, indicating their potential as effective treatments for infections caused by MRSA strains (Zadrazilova et al., 2015).

Ocular Hypotensive Activity

Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester are among the most potent ocular hypotensive agents within this class, underscoring their potential for clinical evaluation in glaucoma management (Graham et al., 1989).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Research into benzo[b]thiophene derivatives is ongoing, with potential applications in areas like organic light-emitting diodes (OLEDs) due to their photophysical properties . Further studies are needed to fully understand their properties and potential uses.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)18(21)20-12-19(2,22)17-11-14-8-4-6-10-16(14)23-17/h3-11,22H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAZWZKANWQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide

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